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For Immediate Release

This technical guide provides an in-depth analysis of the molecular geometry of
acetylenedicarboxylic acid monopotassium salt (KHC40a4), a compound of significant
interest in crystal engineering and materials science. This document, intended for researchers,
scientists, and professionals in drug development, details the precise structural parameters of
the molecule as determined by X-ray crystallography, offering a foundational understanding for
its application in advanced material design and synthesis.

Core Molecular Structure

Acetylenedicarboxylic acid monopotassium salt, in its anhydrous a-form, presents a
fascinating molecular and supramolecular structure. The defining feature of its crystal lattice is
the formation of infinite chains of hydrogen-anions linked by exceptionally short and strong
hydrogen bonds. The geometry of the individual hydrogen acetylenedicarboxylate anion is
characterized by a linear carbon backbone with two carboxylate groups.

The crystal structure of the a-form was determined to be in the space group 12/a with specific
unit cell dimensions.[1] A key feature of the crystal packing is the O-:-H---O hydrogen bond
distance of 2.445(3) A, indicating a very strong interaction that dictates the overall crystal
structure.[1]
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Quantitative Geometric Data

The precise bond lengths and angles of the hydrogen acetylenedicarboxylate anion have been
determined through single-crystal X-ray diffraction. These parameters are crucial for
computational modeling and for understanding the electronic properties of the molecule. The
key quantitative data are summarized in the table below.

Bond Length (A) Angle Degree (°)
c=C 1.19 0(1)-C(2)-C(1) 1142

c-C 1.45 0(2)-C(2)-C(1) 118.0
C-O(1) 1.32 0(1)-C(2)-0(2) 127.8
C=0(2) 1.21 C(1)-C(1)-C(2) 176.2
O(1)--0(1) 2.445

Data sourced from the crystal structure of the a-form of potassium hydrogen
acetylenedicarboxylate.

Molecular Geometry Visualization

The following diagram illustrates the molecular geometry of the hydrogen
acetylenedicarboxylate anion, highlighting the key atoms and their connectivity.

Caption: Molecular geometry of the hydrogen acetylenedicarboxylate anion.

Experimental Protocol: Single-Crystal X-ray
Diffraction

The determination of the molecular geometry of acetylenedicarboxylic acid monopotassium
salt was achieved through single-crystal X-ray diffraction. This powerful analytical technique
allows for the precise measurement of the three-dimensional arrangement of atoms within a

crystal.

A generalized experimental workflow for such an analysis includes:
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» Crystal Growth: High-quality single crystals of the compound are grown from a suitable
solvent, often through slow evaporation or cooling of a saturated solution.

o Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

o Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of
monochromatic X-rays is directed at the crystal, and the crystal is rotated. The diffraction
pattern of the X-rays is recorded by a detector.

» Data Processing: The intensities and positions of the diffracted beams are measured and
processed to yield a set of structure factors.

 Structure Solution: The initial positions of the atoms in the unit cell are determined from the
structure factors using computational methods.

o Structure Refinement: The atomic positions and other parameters are refined to obtain the
best possible fit between the calculated and observed diffraction data.

This rigorous process yields a detailed and accurate model of the molecular structure,
providing the foundational data presented in this guide.

Logical Relationships in Structural Analysis

The following diagram illustrates the logical workflow from experimental observation to the final
determination of molecular geometry.

Experimental Data Analysis Results

Molecular Geometry
(Bond Lengths, Angles)

Click to download full resolution via product page

Caption: Workflow for determining molecular geometry via X-ray crystallography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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